REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([O:12][c:13]2[c:14]([O:22][CH3:23])[cH:15][c:16]([N+:19]([O-:20])=[O:21])[cH:17][cH:18]2)[CH2:11]1.[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:24][OH:25].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH:10]([O:12][c:13]2[c:14]([O:22][CH3:23])[cH:15][c:16]([NH2:19])[cH:17][cH:18]2)[CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1OC1CN(C(=O)OC(C)(C)C)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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COc1cc(N)ccc1OC1CN(C(=O)OC(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |